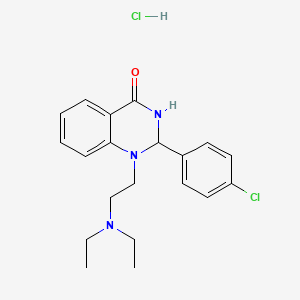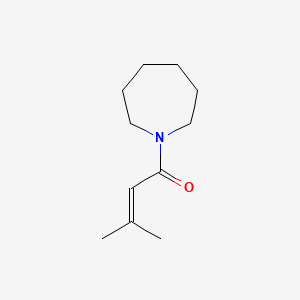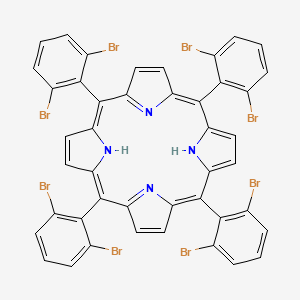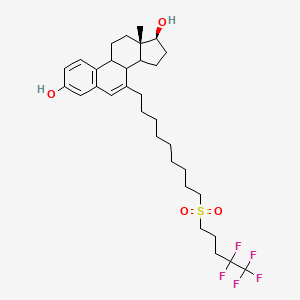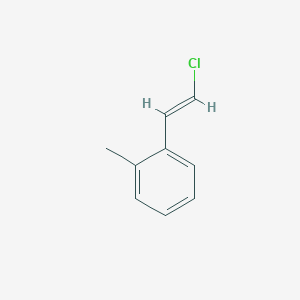
1-((E)-2-Chloro-vinyl)-2-methyl-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((E)-2-Chloro-vinyl)-2-methyl-benzene is an organic compound characterized by the presence of a chloro-vinyl group attached to a methyl-benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((E)-2-Chloro-vinyl)-2-methyl-benzene typically involves the reaction of 2-methyl-benzene with a chlorinating agent under controlled conditions. One common method is the chlorination of 2-methyl-benzene using thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes elimination to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-((E)-2-Chloro-vinyl)-2-methyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in alcoholic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution: Formation of hydroxylated derivatives.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
1-((E)-2-Chloro-vinyl)-2-methyl-benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-((E)-2-Chloro-vinyl)-2-methyl-benzene involves its interaction with specific molecular targets, leading to various biochemical effects. The chloro-vinyl group can participate in electrophilic addition reactions, while the methyl-benzene ring can undergo aromatic substitution reactions. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to diverse biological effects.
Comparison with Similar Compounds
1-((E)-2-Bromo-vinyl)-2-methyl-benzene: Similar structure but with a bromo group instead of a chloro group.
1-((E)-2-Fluoro-vinyl)-2-methyl-benzene: Similar structure but with a fluoro group instead of a chloro group.
1-((E)-2-Iodo-vinyl)-2-methyl-benzene: Similar structure but with an iodo group instead of a chloro group.
Uniqueness: 1-((E)-2-Chloro-vinyl)-2-methyl-benzene is unique due to the specific reactivity of the chloro-vinyl group, which can undergo distinct chemical transformations compared to its bromo, fluoro, and iodo analogs. This uniqueness makes it valuable for specific applications where the chloro group imparts desired chemical properties.
Properties
Molecular Formula |
C9H9Cl |
|---|---|
Molecular Weight |
152.62 g/mol |
IUPAC Name |
1-[(E)-2-chloroethenyl]-2-methylbenzene |
InChI |
InChI=1S/C9H9Cl/c1-8-4-2-3-5-9(8)6-7-10/h2-7H,1H3/b7-6+ |
InChI Key |
OONFBWSLAUTBDU-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/Cl |
Canonical SMILES |
CC1=CC=CC=C1C=CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


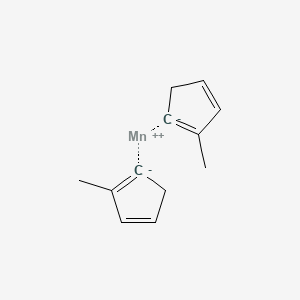
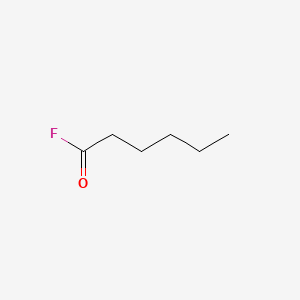

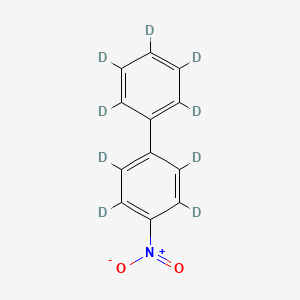

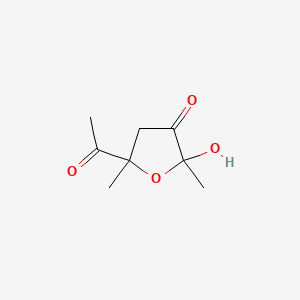
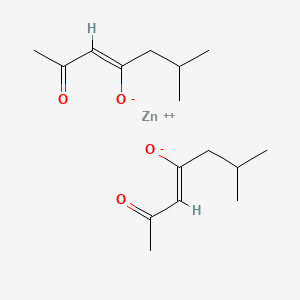
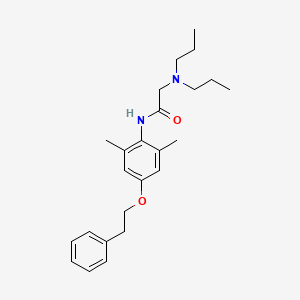

![7-Bromo-3-cyclobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B15341545.png)
